molecular formula C12H11NO B1432521 7-Cyclopropylisoquinolin-1-ol CAS No. 1546724-74-6

7-Cyclopropylisoquinolin-1-ol

Cat. No. B1432521
M. Wt: 185.22 g/mol
InChI Key: BZBBPGNPGOCEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Isoquinolines can be synthesized through various methods. One of the classical synthesis protocols is the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of isoquinolines .


Molecular Structure Analysis

Isoquinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .


Chemical Reactions Analysis

The chemical reactions of isoquinolines are diverse and depend on the specific functional groups present in the molecule. They can undergo various reactions such as condensation, cyclization, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoquinolines depend on their specific structure and functional groups. They are generally stable compounds and have a wide range of boiling points, melting points, and other physical properties .

Safety And Hazards

Like all chemicals, isoquinolines should be handled with care. They can be harmful if inhaled, ingested, or come into contact with the skin. Proper safety measures should be taken when handling these compounds .

Future Directions

The future research directions in the field of isoquinolines are vast. They include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on isoquinoline structures .

properties

IUPAC Name

7-cyclopropyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12-11-7-10(8-1-2-8)4-3-9(11)5-6-13-12/h3-8H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBPGNPGOCEOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Cyclopropylisoquinolin-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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